![molecular formula C18H17ClFN7O B2774367 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide CAS No. 1797349-59-7](/img/structure/B2774367.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One research avenue has focused on the synthesis of novel heterocyclic compounds, leveraging reactions like the Mannich reaction to create N,S-containing heterocycles, which are of interest due to their potential biological activities (Dotsenko et al., 2012). Similarly, the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been explored, starting from specific pyridine and fused pyridine derivatives, to investigate their antimicrobial and antioxidant activity (Flefel et al., 2018).
Biological Activity Investigations
The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with subsequent investigation into their biological activities, illustrates the application of this compound in creating derivatives with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another study synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, evaluating their analgesic and antiparkinsonian activities, showcasing the chemical's utility in pharmacological research (Amr et al., 2008).
Antitubercular and Antibacterial Activities
Research has also been conducted on designing and synthesizing carboxamide derivatives for antitubercular and antibacterial activities, including in silico docking studies to explore their interactions with target proteins (Bodige et al., 2020). This highlights the compound's role in developing new therapeutic agents.
Inhibitors of Enzymes and Receptors
The synthesis of inhibitors for specific enzymes and receptors, such as Aurora kinase inhibitors and Mycobacterium tuberculosis GyrB inhibitors, demonstrates the compound's significance in cancer treatment and tuberculosis management, respectively (ヘンリー,ジェームズ, 2006; Jeankumar et al., 2013).
Structural and Electronic Properties Exploration
Additionally, the study of the structural and electronic properties of anticonvulsant drugs that are structurally similar to the compound provides insights into their physicochemical characteristics and potential medicinal applications (Georges et al., 1989).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOEOSTBITKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.